molecular formula C15H13NO3 B2779355 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-68-1

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid

Cat. No. B2779355
M. Wt: 255.273
InChI Key: RSYHKVVJGBIYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular formula of 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid is C15H13NO3 . Its average mass is 255.269 Da, and its monoisotopic mass is 255.089539 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .

Scientific Research Applications

Fischer Indolization and Derivative Formation

The Fischer indolization process has been studied for its potential to create a range of benz[e]indole derivatives, including those related to 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid. An unexpected outcome of this process was the formation of four angular benz[e]indole products instead of the anticipated linear benz[f]indole derivative. These compounds, including ethyl 5-ethoxy-1-phenyl-3H-benz[e]indole-2-carboxylate, were further explored for their potential applications, such as their oxidation products showing preliminary anti-viral activity (Ishii et al., 1983).

Rearrangement and Synthesis of Derivatives

The rearrangement of certain ethoxycarbonyl-substituted compounds in the presence of benzenesulfonyl chloride in an alkaline medium resulted in the formation of novel compounds, including pyrrole-4-carboxylic acids. This second-order Beckmann rearrangement illustrates the chemical versatility of benz[e]indole derivatives for synthesizing structurally diverse compounds with potential biological activities (Станкявичyс et al., 2013).

Inhibition of 5-Lipoxygenase

Benz[g]indole-3-carboxylates, a related class of compounds, have been optimized to potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. One such compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibitory activity, suggesting the potential of benz[e]indole derivatives in developing anti-inflammatory therapeutics (Karg et al., 2009).

Synthetic Routes to Hydroxyindole-3-carboxylic Acids

Research into the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, has provided valuable insights into the chemical properties and potential applications of indole derivatives. These acids play significant roles in biology and medicine, and their synthesis from benz[e]indole precursors highlights the importance of these compounds in pharmaceutical development (Marchelli et al., 1969).

Future Directions

The future directions for research on 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid and its derivatives could include exploring their potential applications in the treatment of various disorders, given the biological activity of indole derivatives . Further investigation into novel methods of synthesis could also be a promising area of research .

properties

IUPAC Name

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-14-8-12-11(7-13(16-12)15(17)18)9-5-3-4-6-10(9)14/h3-8,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYHKVVJGBIYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.